molecular formula C41H64N14O11S2 B131712 Annetocin CAS No. 154445-03-1

Annetocin

Cat. No.: B131712
CAS No.: 154445-03-1
M. Wt: 993.2 g/mol
InChI Key: DTNQMGKQKUUXKP-PDZKQJQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Annetocin is a natural product found in Eisenia fetida with data available.

Scientific Research Applications

Earthworm Ecotoxicology and Reproductive Biomarker

Annetocin serves as a novel biomarker of reproductive fitness in earthworms, especially in ecological studies involving pollutants like zinc and lead. It is expressed in neurons of the central nervous system and influences egg-laying behavior in earthworms. This makes this compound a potential molecular genetic biomarker in terrestrial ecotoxicology studies (Ricketts et al., 2004).

Conservation in Annelida

This compound, identified in the earthworm Eisenia foetida, is a member of the vasopressin/oxytocin superfamily. Its gene expression is exclusive to neurons involved in reproductive behavior regulation, confirming its role in this aspect of earthworm physiology (Satake et al., 1999).

This compound Receptor Identification

The identification of the this compound receptor (AnR) in earthworms suggests a functional correlation between invertebrate oxytocin/vasopressin-related peptides and egg-laying behavior. AnR shows similarity with mammalian OT/VP receptors, indicating a shared evolutionary origin (Kawada et al., 2004).

Reproductive and Osmoregulatory Roles

This compound in earthworms induces egg-laying-like behavior and body-weight reduction, suggesting its involvement in reproductive and osmoregulatory processes. This finding is significant for understanding the physiological functions of invertebrate oxytocin-vasopressin-superfamily peptides (Fujino et al., 1999).

Induction of Egg-Laying Behavior

This compound induces a series of egg-laying-related behaviors in earthworms, including rotatory movements and mucous secretion. This indicates its key role in triggering stereotyped egg-laying behaviors in terrestrial or freshwater annelids (Oumi et al., 1996).

Impact on Gut Motility

This compound affects the rhythmic, spontaneous contractions of the earthworm gut, suggesting its role in the digestive system. It stimulates gut contraction more potently than oxytocin or vasotocin, highlighting its specific physiological effects in earthworms (Ukena et al., 1995).

Properties

CAS No.

154445-03-1

Molecular Formula

C41H64N14O11S2

Molecular Weight

993.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-13-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R,3R)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C41H64N14O11S2/c1-20(2)31-39(65)49-24(11-7-13-47-41(45)46)34(60)51-26(16-29(43)57)35(61)52-27(19-68-67-18-23(42)33(59)50-25(36(62)53-31)15-22-9-5-4-6-10-22)40(66)55-14-8-12-28(55)37(63)54-32(21(3)56)38(64)48-17-30(44)58/h4-6,9-10,20-21,23-28,31-32,56H,7-8,11-19,42H2,1-3H3,(H2,43,57)(H2,44,58)(H,48,64)(H,49,65)(H,50,59)(H,51,60)(H,52,61)(H,53,62)(H,54,63)(H4,45,46,47)/t21-,23+,24+,25+,26+,27+,28+,31+,32-/m1/s1

InChI Key

DTNQMGKQKUUXKP-PDZKQJQOSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN=C(N)N)C(C)C)CC3=CC=CC=C3)N)O

SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N

154445-03-1

sequence

CFVRNCPXG

Synonyms

annetocin
cyclo(Cys-Phe-Val-Arg-Asn-Cys)-Pro-Thr-Gly-NH2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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